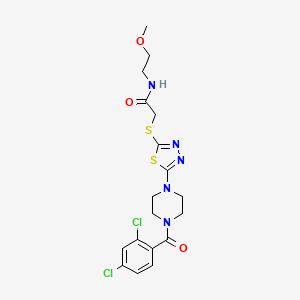
2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21Cl2N5O3S2 and its molecular weight is 490.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a piperazine moiety linked to a thiadiazole ring and a dichlorobenzoyl group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions starting from 2,4-dichlorobenzoyl chloride and piperazine, followed by the introduction of the thiadiazole and methoxyethyl groups.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the piperazine structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated IC50 values in the sub-micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it was evaluated for its activity against human monocytic cell lines (U937 and THP-1) and mouse melanoma cells (B16-F10). The results indicated significant antiproliferative activity with IC50 values ranging from 30 to 550 nM .
A comparative analysis of similar compounds revealed that those with a thiadiazole moiety often possess enhanced anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and are also targets in cancer therapy.
- Cell Cycle Arrest : By interfering with cellular signaling pathways, it can induce cell cycle arrest in cancer cells.
Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various thiadiazole derivatives, it was found that compounds with similar structural features to this compound exhibited potent activity against Staphylococcus aureus with MIC values as low as 0.015 μg/mL .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of piperazine-based thiadiazoles. The study reported that certain derivatives led to significant apoptosis in melanoma cells through the activation of caspase pathways. The tested compound showed a marked reduction in cell viability at concentrations correlating with its structural analogs .
Propriétés
IUPAC Name |
2-[[5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)13-3-2-12(19)10-14(13)20/h2-3,10H,4-9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSIPISBOVGVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














